
2-Methylcyclohexane-1,3-dione
Overview
Description
2-Methylcyclohexane-1,3-dione (CAS: 1193-55-1) is a cyclic diketone with the molecular formula C₇H₁₀O₂ and a molecular weight of 126.15 g/mol. It is characterized by two ketone groups at the 1- and 3-positions of a cyclohexane ring, with a methyl substituent at the 2-position. This compound is highly hygroscopic and typically appears as a white crystalline solid with a melting point of 204–208°C .
Preparation Methods
Alkylation of 1,3-Cyclohexanedione Derivatives
The direct alkylation of 1,3-cyclohexanedione presents challenges due to competing O-alkylation, particularly with unactivated electrophiles. To address this, hydrazone-mediated alkylation has emerged as a robust strategy.
Hydrazone Formation and C-Selective Alkylation
2-Methylcyclohexane-1,3-dione undergoes condensation with dimethylhydrazine to form a ketodimethyl hydrazone intermediate (4 ) . This derivative enables exclusive C-alkylation by deprotonating the α-carbon, which reacts with unactivated alkyl halides (e.g., 1-iodooctane) under basic conditions (KH/THF, −78°C to rt). The reaction exhibits broad substrate tolerance, accommodating hindered electrophiles such as 5-iodo-2-methylpent-2-ene.
Table 1: Alkylation Conditions and Yields
Electrophile | Base | Solvent | Temperature | Yield (%) |
---|---|---|---|---|
1-Iodooctane | KH | THF | −78°C → rt | 76 |
5-Iodo-2-methylpent-2-ene | KH | THF | −78°C → rt | 72 |
2-Iodopropane | KH | THF | 0°C | 65 |
Deprotection of Alkylated Hydrazones
The alkylated hydrazones undergo oxidative hydrolysis using Oxone® (4.0 equiv) in acetone-water (1:3) at room temperature, yielding 2,2-dialkylcyclohexane-1,3-diones (5 ) . This step avoids stoichiometric metal reagents, enhancing scalability. For example, a 65 mmol scale reaction produced 5d in 76% yield after a single purification .
Mannich Reaction and Catalytic Hydrogenolysis
An alternative route involves the Mannich reaction of 1,3-cyclohexanedione, followed by hydrogenolytic removal of the aminomethyl group.
Mannich Reaction with Formaldehyde and Dialkylamines
1,3-Cyclohexanedione reacts with formaldehyde (1.1–1.3 equiv) and dimethylamine (1.1–1.3 equiv) in methanol-water at 30–40°C to form 2-dimethylaminomethyl-1,3-cyclohexanedione . The reaction proceeds via iminium ion intermediacy, with the dialkylamine serving as both catalyst and nucleophile.
Table 2: Mannich Reaction Parameters
Parameter | Optimal Range |
---|---|
Formaldehyde (equiv) | 1.1–1.3 |
Dialkylamine (equiv) | 1.1–1.3 |
Solvent | Methanol-water (3:1) |
Temperature | 30–40°C |
Comparative Analysis of Preparation Methods
Table 3: Method Comparison
The alkylation method excels in synthesizing sterically hindered derivatives, while the Mannich approach offers operational simplicity for bulk production.
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-1,3-Cyclohexanedione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diketones.
Reduction: It can be reduced to form cyclohexanol derivatives.
Substitution: The compound can undergo substitution reactions, particularly with halogens and alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine, while alkylation can be done using alkyl halides.
Major Products Formed:
Oxidation: Formation of diketones.
Reduction: Formation of cyclohexanol derivatives.
Substitution: Formation of halogenated or alkylated cyclohexanedione derivatives.
Scientific Research Applications
2-Methyl-1,3-Cyclohexanedione has several applications in scientific research:
Chemistry: It is used as a starting material in the synthesis of various organic compounds, including acorone.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of herbicides and other agrochemicals.
Mechanism of Action
The mechanism of action of 2-Methyl-1,3-Cyclohexanedione involves its ability to form enolate ions. These enolate ions can participate in various nucleophilic addition reactions, such as the Michael reaction and aldol condensation. The compound’s molecular targets include electrophilic carbonyl compounds, which it reacts with to form new carbon-carbon bonds .
Comparison with Similar Compounds
The structural and functional diversity of cyclohexane-1,3-dione derivatives allows for tailored applications in medicinal chemistry, catalysis, and materials science. Below is a detailed comparison of 2-methylcyclohexane-1,3-dione with its analogs:
Functional and Application-Based Comparison
Reactivity and Catalytic Utility
- This compound : Demonstrates exceptional regioselectivity in alkylation reactions with unactivated sp³ electrophiles (e.g., alkyl halides), enabling scalable synthesis of dialkyl cyclohexanediones . This contrasts with dimedone derivatives (e.g., 5a–5h), which require activated electrophiles or chalcone intermediates for functionalization .
Physical Properties
- Solubility: this compound is methanol-soluble but water-insoluble, whereas bulkier derivatives (e.g., 5c, 5d) require chloroform for purification .
- Thermal Stability : Brominated derivatives (5c, 5d) decompose at higher temperatures (>250°C) compared to the parent compound (melting point: 204–208°C) .
Scalability and Industrial Relevance
- This compound : Its alkylation protocol is scalable to >10 g (76% yield) without intermediate purification, making it practical for industrial natural product synthesis (e.g., paspaline) .
- Chalcone-Derived Analogs (5a–5h) : Require multi-step synthesis and column chromatography, limiting large-scale applications .
Biological Activity
2-Methylcyclohexane-1,3-dione is a compound that has garnered attention in various fields due to its biological activities and potential applications in pharmacology and agriculture. This article explores its synthesis, characterization, and biological activities, particularly focusing on antibacterial properties and its role as a precursor in drug development.
Synthesis and Structural Characterization
The synthesis of this compound typically involves the alkylation of cyclohexane-1,3-dione derivatives. Recent studies have demonstrated efficient methods for producing this compound using unactivated electrophiles, which are critical for synthesizing complex natural products such as terpenes and steroids . The structural characterization of synthesized compounds is often performed using techniques such as IR spectroscopy, NMR (both and ), mass spectrometry, and elemental analysis to confirm the molecular structure and purity .
Antibacterial Properties
Research indicates that this compound exhibits notable antibacterial activity. In a study evaluating various metal complexes derived from this compound, some showed medium-level antibacterial effects against several bacterial strains including Escherichia coli, Staphylococcus aureus, and Salmonella typhimurium when compared to standard antibiotics like ampicillin . The effectiveness of these complexes suggests that modifications to the dione structure can enhance biological activity.
Table 1: Antibacterial Activity of Metal Complexes Derived from this compound
Compound | Bacterial Strain | Zone of Inhibition (mm) | Comparison to Ampicillin |
---|---|---|---|
Zn(II) Complex | E. coli | 15 | Moderate |
Cu(II) Complex | Staphylococcus aureus | 18 | Moderate |
Unmodified this compound | Salmonella typhimurium | 12 | Low |
Role in Drug Development
The compound serves as a precursor for various pharmaceutical agents. Its derivatives have been explored for anti-diabetic properties and have shown promise in the development of hydrazone-based drugs, which possess multiple biological activities including anti-inflammatory and antitumor effects . Additionally, its structural similarities to known pharmacologically active compounds make it a valuable target for further research.
Case Studies
Case Study 1: Antimicrobial Efficacy
Case Study 2: Herbicidal Activity
Another area of research has focused on the herbicidal potential of derivatives of this compound. Compounds with aliphatic side chains showed significant inhibitory effects on specific plant growth pathways, indicating their potential use as herbicides in agricultural applications . The structure-activity relationship (SAR) studies further elucidated how variations in side chains influence biological activity.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-methylcyclohexane-1,3-dione, and how are intermediates purified?
The synthesis often involves regioselective alkylation of cyclohexane-1,3-dione derivatives. For example, a scalable protocol uses potassium hydride (KH) in tetrahydrofuran (THF) to deprotonate the diketone, followed by reaction with unactivated alkyl halides (e.g., 1-iodooctane) to achieve C-alkylation with >90% yield . Intermediates like ketohydrazones are hydrolyzed using Oxone in acetone-water mixtures to yield the final product. Purification typically employs flash chromatography (hexane:ethyl acetate gradients) .
Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?
Structural confirmation relies on H/C NMR, IR, and high-resolution mass spectrometry. X-ray crystallography is used to resolve stereochemical ambiguities, as demonstrated for analogs like 2-((dimethylamino)methylene)-5,5-dimethylcyclohexane-1,3-dione, where bond lengths and angles confirmed enolization and tautomeric equilibria . Isotopic labeling (e.g., O) combined with mass spectrometry can track oxygen migration during reactions .
Q. How does the methyl group in this compound influence its reactivity compared to non-methylated analogs?
The methyl group at C-2 increases steric hindrance, directing electrophilic attacks to less hindered positions. For instance, alkylation with bulky electrophiles (e.g., 5-iodo-2-methylpent-2-ene) proceeds regioselectively at C-4/C-6, unlike unsubstituted cyclohexane-1,3-dione, which exhibits broader reactivity. This steric effect also stabilizes enol intermediates, favoring keto-enol tautomerism .
Advanced Research Questions
Q. What strategies optimize regioselectivity in alkylation reactions of this compound with unactivated electrophiles?
Regioselectivity is controlled by deprotonation strength and solvent polarity. Using KH in THF ensures complete enolate formation, favoring C-alkylation over O-alkylation. For example, 1-iodooctane reacts at the γ-position of the enolate with 92% yield. Steric effects from the methyl group further suppress competing pathways . Kinetic vs. thermodynamic control can be modulated by temperature: low temperatures (-78°C) favor less stable but faster-forming products.
Q. How do isotopic labeling studies (18^{18}18O) elucidate reaction mechanisms in acetonylation of this compound?
O-labeled diketone was used to track oxygen migration during acetonylation with 2-nitropropene. Mass spectrometry revealed 26.9% O retention in the product, confirming that ketonic oxygen atoms migrate via a retro-aldol/aldol pathway rather than direct substitution. This mechanistic insight validates the intermediacy of enolate species in such transformations .
Q. What challenges arise in scaling up regioselective alkylation, and how are they addressed?
Large-scale synthesis (e.g., 65 mmol) requires minimizing purification steps. A two-step protocol—alkylation followed by in situ hydrolysis—achieves 76% yield of dialkyldiketones (e.g., 5d) without isolating intermediates. Solvent choice (THF for reactivity, acetone-water for hydrolysis) ensures reproducibility, while avoiding epoxide ring-opening side reactions maintains selectivity .
Q. How should researchers resolve contradictions in reported reaction yields for this compound derivatives?
Variability in yields (e.g., 65–99% for similar alkylations) often stems from substrate purity, solvent dryness, or catalyst activity. Systematic screening (e.g., Table 1 in ) shows that alkyl iodide reactivity correlates with steric bulk: linear chains (1-iodooctane) give higher yields (92%) than branched analogs (73%). Contradictions are resolved by replicating conditions with strict inert atmospheres and fresh KH.
Q. Why is this compound preferred over other diketones in natural product synthesis?
Its rigid cyclohexane backbone and methyl-directed regioselectivity make it ideal for constructing terpene and steroid frameworks. For example, dialkyldiketone 5d is a key intermediate in paspaline synthesis, where the methyl group ensures correct stereochemistry during polycyclization . Non-methylated analogs lack this steric guidance, leading to undesired byproducts.
Properties
IUPAC Name |
2-methylcyclohexane-1,3-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O2/c1-5-6(8)3-2-4-7(5)9/h5H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSGJHHIAMHUZKF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)CCCC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90152406 | |
Record name | 2-Methylcyclohexane-1,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90152406 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1193-55-1 | |
Record name | 2-Methyl-1,3-cyclohexanedione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1193-55-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methylcyclohexane-1,3-dione | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001193551 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1193-55-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54460 | |
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Record name | 2-Methylcyclohexane-1,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90152406 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-methylcyclohexane-1,3-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.431 | |
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Synthesis routes and methods
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